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molecular formula C15H13ClO3 B2440548 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde CAS No. 37687-67-5

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde

Cat. No. B2440548
M. Wt: 276.72
InChI Key: WEMFQFIVISYIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338960B2

Procedure details

To a stirring solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (599 mg, 3.21 mmol) in DMF (5 mL) under nitrogen was added Cs2CO3 (1.10 g, 3.38 mmol) followed by benzyl chloride (0.40 mL, 3.48 mmol) and the mixture heated at reflux for 1 h. After allowing the mixture to cool to ambient temperature the reaction was quenched by the addition of aqueous NaOH (2N, 30 mL) and the mixture concentrated under vacuum. The residue was then partitioned between NaOH (2N, 30 mL) and EtOAc (50 mL) and the layers separated. The aqueous layer was then re-extracted with EtOAc (50 mL), the layers separated and the combined organic layer washed with brine and then concentrated under vacuum. Purification by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 50:1 to 10:1) afforded the title compound (632 mg).
Quantity
599 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH3:12])[C:9]=1[OH:10])[CH:5]=[O:6].C([O-])([O-])=O.[Cs+].[Cs+].[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH3:12])[C:9]=1[O:10][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
599 mg
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1O)OC
Name
Cs2CO3
Quantity
1.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of aqueous NaOH (2N, 30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between NaOH (2N, 30 mL) and EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then re-extracted with EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the combined organic layer washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by SPE (silica, 20 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=O)C=C(C1OCC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 632 mg
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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